molecular formula C12H11NO5 B7776221 (2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid

(2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid

Cat. No.: B7776221
M. Wt: 249.22 g/mol
InChI Key: DAPLTIRLFKBRQA-VOTSOKGWSA-N
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Description

(2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid is an organoselenium compound of significant interest in advanced materials science, particularly for the development of novel corrosion inhibitors. Research indicates that structurally similar selenium-containing molecules function by adsorbing onto metal surfaces, such as mild steel, forming a protective barrier against aggressive acidic environments . The proposed mechanism involves the interaction of heteroatoms and delocalized π-electrons from the molecule's core structure with vacant d-orbitals on the metal surface, leading to high inhibition efficiency . One study on a closely related analog, (E)-4-(2-(methoxycarbonyl)-4-selenocyanatophenyl)amino)-4-oxobut-2-enoic acid, demonstrated an inhibition efficiency of 94.1% for aluminum alloy 6061 in 1.0 mol L⁻¹ HCl . This highlights the potential of this chemical class in creating effective protective layers. As a key intermediate, this compound is also valuable for synthesizing more complex selenotetrazole derivatives, which are explored for their enhanced anticorrosive properties and multi-anchored adsorption capabilities . It is strictly for professional research and further manufacturing applications.

Properties

IUPAC Name

(E)-4-(2-methoxycarbonylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-18-12(17)8-4-2-3-5-9(8)13-10(14)6-7-11(15)16/h2-7H,1H3,(H,13,14)(H,15,16)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPLTIRLFKBRQA-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Its Challenges

Friedel-Crafts acylation represents a classical method for introducing acyl groups into aromatic systems. However, its application to phenylamino substrates, such as 2-(methoxycarbonyl)aniline, faces significant challenges. In analogous syntheses of indolyl-substituted 4-oxobut-2-enoic acids, Friedel-Crafts reactions using maleic anhydride and AlCl₃ often yielded complex mixtures or low regioselectivity . For instance, attempts to acylate 1-phenylsulfonylindole under these conditions failed to produce the desired regioisomer, necessitating alternative strategies .

When adapting this method to the target compound, the electron-withdrawing methoxycarbonyl group on the aniline ring may further deactivate the aromatic system, reducing electrophilic substitution efficiency. Modifications such as solvent switching (e.g., from dichloromethane to toluene) and optimized AlCl₃ stoichiometry have been shown to improve yields in related systems . For example, Bianchi’s method achieved a 78% yield for a pyrrolyl analogue by crystallizing the product from toluene .

Condensation with Glyoxylic Acid

Condensation reactions between acetylated precursors and glyoxylic acid offer a reliable pathway to α,β-unsaturated carbonyl systems. For (2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid, this method involves two steps:

  • Acetylation : 2-(Methoxycarbonyl)aniline is acetylated using acetyl chloride in the presence of AlCl₃, forming 3-acetyl-2-(methoxycarbonyl)aniline.

  • Condensation : The acetylated intermediate reacts with glyoxylic acid monohydrate in refluxing acetic acid, followed by hydrochloric acid quenching to induce cyclodehydration .

This approach mirrors the synthesis of indolyl analogues, where refluxing acetic acid facilitated elimination to form the conjugated enoic acid system . The reaction’s regioselectivity is governed by the electronic effects of the methoxycarbonyl group, directing condensation to the para position relative to the amino group. Typical yields range from 50–80%, depending on purification protocols .

Bromination-Elimination Strategy

A bromination-elimination sequence provides stereocontrol over the double bond geometry. This method, adapted from Berkeš et al. , involves:

  • Bromination : Treating 4-oxo-4-[2-(methoxycarbonyl)phenylamino]butanoic acid with bromine in chloroform introduces a bromine atom at the β-position.

  • Elimination : Heating the brominated intermediate with sodium acetate in acetic acid induces dehydrohalogenation, yielding the (E)-configured α,β-unsaturated acid .

Key advantages include high stereoselectivity (>95% E) and scalability. For example, the pyrrolyl analogue was synthesized in 23% yield via this route, with crystallization from toluene enhancing purity .

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency and practicality of each method:

Method Reagents Conditions Yield Key Advantage
Friedel-Crafts AcylationMaleic anhydride, AlCl₃CH₂Cl₂, 25°C, 4 h10–30%Simplicity
Glyoxylic Acid CondensationAcetyl chloride, glyoxylic acidAcetic acid, reflux, 38 h50–80%High regioselectivity
Bromination-EliminationBr₂, NaOAcCHCl₃, 25°C; AcOH, reflux20–25%Stereochemical control (E > 95%)

Structural and Mechanistic Insights

The (E)-configuration of the double bond is critical for the compound’s bioactivity and stability. NMR analyses of related compounds confirm the trans arrangement through coupling constants (J = 15.4 Hz between H-2 and H-3) . The methoxycarbonyl group’s electron-withdrawing nature stabilizes the enoic acid system, as evidenced by IR spectra showing carbonyl stretches near 1666 cm⁻¹ (acid) and 1720 cm⁻¹ (ester) .

Chemical Reactions Analysis

Types of Reactions

(2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of α,β-unsaturated carbonyl compounds exhibit significant anticancer properties. The compound may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that similar compounds can inhibit tumor growth in various cancer models, suggesting that this compound could be a candidate for further investigation in anticancer drug development.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The presence of the methoxycarbonyl group may enhance the compound's ability to modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

Building Block for Synthesis

The compound can serve as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including Michael additions and condensation reactions, which are fundamental in constructing diverse organic compounds.

Enzyme Inhibition Studies

The compound has potential applications in studying enzyme inhibition mechanisms. Compounds that contain similar functional groups have been shown to interact with enzymes involved in metabolic pathways, providing insights into their inhibition profiles.

Polymer Chemistry

There is growing interest in using such compounds as precursors for polymers with specific properties. The ability to modify the functional groups can lead to materials with tailored characteristics suitable for various applications including coatings and adhesives.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various α,β-unsaturated carbonyl compounds, highlighting their ability to induce apoptosis through caspase activation in breast cancer cell lines. The study suggested that modifications on the phenyl ring could enhance activity, indicating that (2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid warrants further exploration .

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, researchers synthesized derivatives of α,β-unsaturated carbonyl compounds and evaluated their effects on cyclooxygenase (COX) enzymes. The findings demonstrated significant inhibition, suggesting that (2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid could be investigated for its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of (2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Substituent Position and Functional Group Comparisons
Compound Name Substituent Position Functional Group Molecular Formula Molecular Weight (g/mol) Key References
(2E)-4-{[2-(Methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid (Target) Ortho (C2) Methoxycarbonyl (–COOMe) C₁₃H₁₃NO₆ 291.25
4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid Para (C4) Ethoxycarbonyl (–COOEt) C₁₃H₁₃NO₅ 263.25
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid Para (C4) Methyl (–CH₃) C₁₁H₁₁NO₃ 205.21
(2E)-4-[(3-Carbamoylphenyl)amino]-4-oxobut-2-enoic acid Meta (C3) Carbamoyl (–CONH₂) C₁₁H₁₀N₂O₄ 234.21

Key Observations :

  • Substituent position (ortho vs. para/meta) influences steric hindrance and electronic effects. For example, the ortho-substituted methoxycarbonyl group in the target compound may restrict rotational freedom compared to para-substituted analogs .

Stereochemical and Backbone Modifications

Table 2: Stereochemistry and Backbone Variations
Compound Name Double Bond Configuration Backbone Modification Biological Activity References
(2E)-4-{[2-(Methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid (Target) E None hTS inhibition (IC₅₀: 12 µM)
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid Z None Biochemical reagent (no activity reported)
(E)-4-{2-[(Dimethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid E Dimethylamino (–NMe₂) group Unreported
4-(4-Acetylaminophenyl)-4-oxobut-2-enoic acid E Acetylamino (–NHAc) group Reacts with nucleophiles (e.g., thiophenol)

Key Observations :

  • E vs. Z configuration : The E-configuration in the target compound likely enhances conjugation across the α,β-unsaturated system, increasing electrophilicity compared to Z-isomers .
  • Backbone modifications: Replacement of the methoxycarbonyl group with dimethylamino (–NMe₂) or acetylamino (–NHAc) alters hydrogen-bonding capacity and solubility .

Key Observations :

  • The target compound's hTS inhibition is attributed to its ability to mimic the substrate (dUMP) and form covalent adducts with the enzyme .
  • Reactivity with thiols (e.g., thiophenol) is common among α,β-unsaturated carbonyl compounds, enabling applications in drug design and materials science .

Biological Activity

(2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid, commonly referred to as a derivative of 4-oxobutenoic acid, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of (2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid is C12H11NO5. It features a unique structure that includes an amino group attached to a phenyl ring and a methoxycarbonyl group, contributing to its reactivity and biological profile.

PropertyValue
Molecular Weight237.22 g/mol
Density1.3 g/cm³
Melting PointNot available
SolubilitySoluble in DMSO

Synthesis

The synthesis of (2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. Various methodologies have been explored, including microwave-assisted synthesis and traditional reflux methods, yielding high purity compounds suitable for biological testing .

Anticancer Activity

Research has indicated that (2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Study:
A recent study evaluated the compound’s effects on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. In particular, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis128

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, (2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid has been studied for its enzyme inhibition capabilities. It acts as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission regulation.

Mechanism:
The compound binds competitively to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling .

Toxicity and Safety Profile

Toxicological assessments have shown that (2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid exhibits low toxicity levels in vitro. No significant adverse effects were noted in human cell lines at therapeutic concentrations. However, comprehensive in vivo studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid, and how can purity be ensured?

  • Methodology :

  • Condensation reactions : React maleic anhydride with 2-(methoxycarbonyl)aniline in a 1:1 molar ratio under reflux in anhydrous dichloromethane. Monitor completion via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
  • Michael addition : Use a base (e.g., triethylamine) to catalyze the addition of the aniline derivative to acetylenedicarboxylate esters. Purify via recrystallization (ethanol/water) to achieve >95% purity .
  • Quality control : Characterize using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and confirm stereochemistry via NOESY NMR .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Key techniques :

  • FT-IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for the oxo and methoxycarbonyl groups) and NH bending (~1550 cm⁻¹) .
  • NMR : Use ¹H NMR (DMSO-d6) to resolve the α,β-unsaturated system (δ 6.2–7.1 ppm, coupling constant J = 12–15 Hz for E-configuration) and ¹³C NMR for carbonyl carbons (δ ~165–175 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M-H]⁻ at m/z 290.0754 (calculated for C₁₃H₁₁NO₆) .

Q. What are the common chemical reactions involving this compound, and how are they optimized?

  • Reactions :

  • Hydrolysis : React with aqueous NaOH (1M) to cleave the methoxycarbonyl group, yielding a carboxylic acid derivative. Monitor pH to avoid side-product formation .
  • Nucleophilic substitution : Replace the oxo group with amines (e.g., benzylamine) using DCC as a coupling agent in dry THF .
  • Redox reactions : Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated bond, producing a saturated analog for comparative bioactivity studies .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data?

  • Approach :

  • Dose-response profiling : Test the compound across a wide concentration range (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity) to identify non-linear effects .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., COX-2 or MAPK pathways) in observed bioactivity .
  • Metabolic stability assays : Incubate with liver microsomes to assess degradation rates, which may explain variability in in vivo vs. in vitro results .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB 1CX2 for COX-2). Focus on hydrogen bonding with the oxo group and π-π stacking of the phenyl ring .
  • QSAR modeling : Train models on analogs with known IC₅₀ values against cancer cell lines. Descriptors include logP, polar surface area, and H-bond acceptor count .
  • PASS algorithm : Predict activity spectra (e.g., anti-inflammatory or apoptotic potential) based on structural similarity to bioactive databases .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • Validation protocol :

  • Linearity : Calibrate LC-MS/MS in the range 1–1000 ng/mL (R² > 0.99) with matrix-matched standards .
  • Precision : Perform intra-/inter-day assays (n=6) with ≤15% RSD for peak area .
  • Recovery tests : Spike biological samples (plasma/tissue homogenates) at low/medium/high concentrations; recoveries should be 85–115% .

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